molecular formula C15H13Cl2NO2 B291771 N-(2,4-dichlorophenyl)-4-ethoxybenzamide

N-(2,4-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B291771
M. Wt: 310.2 g/mol
InChI Key: NGMLVDDZAODWGZ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-4-ethoxybenzamide is a substituted benzamide derivative characterized by a 4-ethoxybenzoyl group linked to a 2,4-dichloro-substituted aniline moiety. Such compounds are typically synthesized via coupling reactions between acyl chlorides and amines, as seen in related benzamide derivatives .

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

NGMLVDDZAODWGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide) Molecular Weight (g/mol) Key Properties/Applications
N-(2,4-Dichlorophenyl)-4-ethoxybenzamide 4-ethoxy, 2,4-Cl₂Ph ~310.2 (estimated) Potential bioactivity (inferred)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy, 2-NO₂Ph 395.2 Crystallographic studies; asymmetric unit packing
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-F, 2,4-F₂Ph 252.2 Halogen bonding interactions
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OCH₃Ph 275.7 Planar molecular conformation
  • Halogen vs. Alkoxy Substituents : The 2,4-dichloro substitution in the target compound increases molecular rigidity compared to methoxy or nitro groups, as seen in 4MNB . Fluorinated analogs (e.g., difluorophenyl derivatives) exhibit stronger halogen bonding but reduced steric hindrance .
  • Electronic Effects: The 4-ethoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like nitro (-NO₂) in 4MNB, which may alter reactivity in nucleophilic substitutions .

Structural and Crystallographic Insights

  • Bond Lengths and Angles : In 4MNB, the C=O bond length in the benzamide moiety is 1.220 Å, while C-Cl bonds average 1.735 Å . Similar values are expected for the target compound.
  • Molecular Conformation : Derivatives like 4-chloro-N-(2-methoxyphenyl)benzamide adopt planar configurations due to intramolecular hydrogen bonding (N-H···O=C), a feature likely shared by the target compound .

Spectroscopic Characterization

  • NMR : For N-(2,2-diphenylethyl)-4-nitrobenzamide, ¹H-NMR shows aromatic protons at δ 7.5–8.3 ppm, while the 4-ethoxy group in the target compound would display a triplet near δ 1.4 ppm (CH₃) and a quartet at δ 4.0 ppm (OCH₂) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) for benzamides with dichlorophenyl groups are typically observed at m/z 310–315 .

Key Research Findings and Implications

Bioactivity Potential: While direct data are lacking, structurally similar compounds (e.g., thiazole-containing benzamides) show antimicrobial and anticancer properties, suggesting avenues for further study .

Crystallographic Trends : Halogen substituents enhance molecular packing efficiency, as seen in 4MNB’s asymmetric unit structure .

Synthetic Versatility: Eco-friendly mechanochemical methods offer scalable alternatives for benzamide synthesis .

Q & A

Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-4-ethoxybenzamide?

The compound is typically synthesized via amide coupling reactions. A common method involves reacting 2,4-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Reaction optimization (e.g., temperature control at 0–25°C, inert atmosphere) ensures high yields (>75%) and minimizes side products like hydrolyzed acids .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • Reverse-phase HPLC (C18 column, UV detection at 254 nm) to assess purity (>95%).
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amide bond formation.
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What solvent systems are optimal for handling this compound in experimental setups?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, use DMSO stock solutions (10 mM) with <1% v/v in aqueous buffers to avoid precipitation. Sonication or mild heating (40–50°C) can enhance dissolution .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for phase solution) is critical. Key parameters:

  • Data collection : High-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters for non-H atoms.
  • Validation : R-factor <5%, and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies address contradictions in reported biological activities of benzamide derivatives?

  • Comparative assays : Use standardized cell lines (e.g., HEK293, HepG2) and positive controls (e.g., cisplatin for cytotoxicity).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophoric motifs.
  • Computational docking : Predict binding affinities to targets like cytochrome P450 or kinases using AutoDock Vina .

Q. How can researchers mitigate solubility limitations in pharmacokinetic studies?

Advanced approaches include:

  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

  • Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., the dichlorophenyl ring’s para position).
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., acetonitrile vs. THF) .

Methodological Considerations

Q. How should researchers design dose-response experiments for toxicity profiling?

  • In vitro : Use a logarithmic concentration range (1 nM–100 µM) over 72 hours, with MTT assays for IC₅₀ determination.
  • In vivo (preclinical) : Apply OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure in rodents) .

Q. What spectroscopic techniques characterize degradation products under stress conditions?

  • LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., 4-ethoxybenzoic acid) under acidic/alkaline hydrolysis.
  • FT-IR : Monitor carbonyl (C=O) stretch shifts (1680–1700 cm⁻¹) to track amide bond stability .

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